alpha-Tocopherol acetate alpha-Tocopherol acetate Vitamin E Acetate is the acetate ester of a fat-soluble vitamin with potent antioxidant properties. Considered essential for the stabilization of biological membranes (especially those with high amounts of polyunsaturated fatty acid), vitamin E is a generic name for a group of compounds known as tocopherols and tocotrienols (tocols). This agent is a potent peroxyl radical scavenger and inhibits noncompetitively cyclooxygenase activity in many tissues, resulting in a decrease in prostaglandin production. Vitamin E also inhibits angiogenesis and tumor dormancy through suppressing vascular endothelial growth factor (VEGF) gene transcription. (NCI04)
Brand Name: Vulcanchem
CAS No.: 52225-20-4
VCID: VC21221518
InChI: InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22?,23?,31-/m1/s1
SMILES: CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C
Molecular Formula: C31H52O3
Molecular Weight: 472.7 g/mol

alpha-Tocopherol acetate

CAS No.: 52225-20-4

Cat. No.: VC21221518

Molecular Formula: C31H52O3

Molecular Weight: 472.7 g/mol

* For research use only. Not for human or veterinary use.

alpha-Tocopherol acetate - 52225-20-4

Specification

Description Vitamin E Acetate is the acetate ester of a fat-soluble vitamin with potent antioxidant properties. Considered essential for the stabilization of biological membranes (especially those with high amounts of polyunsaturated fatty acid), vitamin E is a generic name for a group of compounds known as tocopherols and tocotrienols (tocols). This agent is a potent peroxyl radical scavenger and inhibits noncompetitively cyclooxygenase activity in many tissues, resulting in a decrease in prostaglandin production. Vitamin E also inhibits angiogenesis and tumor dormancy through suppressing vascular endothelial growth factor (VEGF) gene transcription. (NCI04)
CAS No. 52225-20-4
Molecular Formula C31H52O3
Molecular Weight 472.7 g/mol
IUPAC Name [(2R)-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] acetate
Standard InChI InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22?,23?,31-/m1/s1
Standard InChI Key ZAKOWWREFLAJOT-PDNQPUDYSA-N
Isomeric SMILES CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C
SMILES CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C
Canonical SMILES CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C
Boiling Point 363 °F at 0.01 mmHg (NTP, 1992)
>343 degrees Celcius
Melting Point 26.5 - 27.5 °C

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